molecular formula C19H24N4S2 B10810044 N-[5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine

N-[5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine

Cat. No.: B10810044
M. Wt: 372.6 g/mol
InChI Key: OQRODWLIUBNBSG-UHFFFAOYSA-N
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Description

WAY-389270 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-389270 involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the best results.

Industrial Production Methods

In an industrial setting, the production of WAY-389270 is scaled up using large reactors and continuous flow systems. The process involves the same fundamental reactions as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

WAY-389270 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: WAY-389270 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

WAY-389270 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-389270 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

WAY-389270 can be compared with other similar compounds to highlight its uniqueness:

These compounds share some structural similarities with WAY-389270 but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C19H24N4S2

Molecular Weight

372.6 g/mol

IUPAC Name

N-[5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C19H24N4S2/c1-13-14(2)25-19-17(13)18(20-10-11-23(3)4)21-16(22-19)12-24-15-8-6-5-7-9-15/h5-9H,10-12H2,1-4H3,(H,20,21,22)

InChI Key

OQRODWLIUBNBSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)NCCN(C)C)CSC3=CC=CC=C3)C

Origin of Product

United States

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